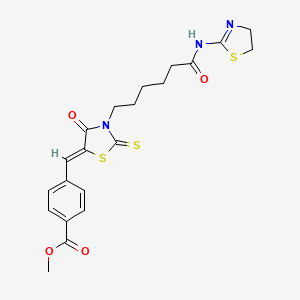

(Z)-甲基4-((3-(6-((4,5-二氢噻唑-2-基)氨基)-6-氧代己基)-4-氧代-2-硫代噻唑烷-5-亚甲基)甲基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

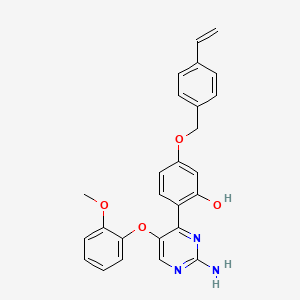

The compound "(Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate" is a complex molecule that appears to be related to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The data provided includes research on related compounds, which can offer insights into the synthesis, molecular structure, and properties of similar thiazolidinone derivatives.

Synthesis Analysis

The synthesis of related heterocyclic systems has been explored using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent. This compound has been utilized to prepare various substituted fused pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones. The removal of the benzyloxycarbonyl group to yield amino derivatives has been achieved through catalytical transfer hydrogenation with Pd/C in the presence of cyclohexene or with hydrogen bromide in acetic acid .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been studied through the analysis of supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones. These studies have revealed a wide C-C-C angle at the methine carbon atom linking two rings, which is characteristic of the structural conformation of these molecules. Hydrogen bonding plays a significant role in the dimerization and further linkage into complex sheets or chains of rings, depending on the specific substituents present on the thiazolidinone core .

Chemical Reactions Analysis

Although the provided data does not directly discuss the chemical reactions of the specific compound , the reactivity of similar thiazolidinone derivatives can be inferred. These compounds typically undergo reactions at the reactive sites, such as the thiazolidinone ring and the substituents attached to it. The presence of amino groups and other functional groups can lead to various chemical transformations, including cyclization, dimerization, and the formation of hydrogen-bonded supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the supramolecular structures of related compounds, suggests that these molecules may have a propensity for forming solid-state structures with specific packing patterns. The wide angles observed at the methine carbon atoms and the nature of the substituents can affect the melting points, solubility, and crystallinity of these compounds. The electronic properties, such as the distribution of electron density and the potential for intermolecular interactions, are also important factors that determine the chemical behavior and reactivity of these molecules .

科学研究应用

抗癌活性

噻唑烷酮衍生物,包括具有苯并噻唑部分的那些,已被评估其抗癌活性。例如,已经合成并证明了含有苯并噻唑部分的新型4-噻唑烷酮对各种癌细胞系具有抗癌活性,包括白血病、黑色素瘤、肺、结肠、CNS、卵巢、肾、前列腺和乳腺癌。在这些化合物中,特定的衍生物显示出显着的活性,突出了噻唑烷酮作为抗癌剂的潜力(Havrylyuk 等人,2010)。

抗炎和抗菌活性

噻唑烷酮衍生物的合成还针对抗炎和抗菌应用。一项新工艺公开了制备具有抗炎特性的化合物的过程,可用于治疗炎症(Matson,1990)。此外,已合成了一系列噻唑烷酮衍生物并筛选了其抗菌活性,对革兰氏阳性菌和革兰氏阴性菌均表现出良好至中等的活性,一些化合物表现出与标准药物相当的有效活性(PansareDattatraya & Devan,2015)。

醛糖还原酶抑制

噻唑烷酮衍生物已被研究为有效的醛糖还原酶抑制剂,对控制糖尿病并发症具有重要意义。合成并评估了新的恶唑烷酮苯甲酸酯和乙酸酯衍生物系列,证明了对醛糖还原酶的有效抑制活性,表明它们可用于靶向与糖尿病相关的病理状况(Saeed 等人,2014)。

属性

IUPAC Name |

methyl 4-[(Z)-[3-[6-(4,5-dihydro-1,3-thiazol-2-ylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S3/c1-28-19(27)15-8-6-14(7-9-15)13-16-18(26)24(21(29)31-16)11-4-2-3-5-17(25)23-20-22-10-12-30-20/h6-9,13H,2-5,10-12H2,1H3,(H,22,23,25)/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTJHUKDVJZHAW-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 4-((3-(6-((4,5-dihydrothiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)

![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)

![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)

![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)

![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)

![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)